molecular formula C15H24O B2716925 (4-Octylphenyl)methanol CAS No. 40016-25-9

(4-Octylphenyl)methanol

Cat. No.: B2716925
CAS No.: 40016-25-9
M. Wt: 220.356
InChI Key: BDMUFYDWKAAASP-UHFFFAOYSA-N
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Description

(4-Octylphenyl)methanol is an organic compound with the molecular formula C15H24O It consists of a phenyl ring substituted with an octyl group at the para position and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Octylphenyl)methanol typically involves the alkylation of phenol with octyl bromide, followed by reduction of the resulting (4-Octylphenyl)ketone. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The reduction step can be carried out using reagents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: (4-Octylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to (4-Octylphenyl)formaldehyde or (4-Octylphenyl)carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to (4-Octylphenyl)methane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: (4-Octylphenyl)formaldehyde, (4-Octylphenyl)carboxylic acid.

    Reduction: (4-Octylphenyl)methane.

    Substitution: (4-Octylphenyl)chloride, (4-Octylphenyl)bromide.

Scientific Research Applications

(4-Octylphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Octylphenyl)methanol involves its interaction with cellular components and enzymes. It can modulate the activity of certain enzymes by binding to their active sites or altering their conformation. The compound’s hydrophobic octyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .

Comparison with Similar Compounds

  • (4-Octylphenyl)ethanol
  • (4-Octylphenyl)acetone
  • (4-Octylphenyl)formaldehyde

Comparison: (4-Octylphenyl)methanol is unique due to the presence of both a hydrophobic octyl chain and a hydrophilic hydroxyl group. This dual nature allows it to interact with a wide range of chemical and biological systems, making it more versatile compared to its analogs. For instance, (4-Octylphenyl)ethanol lacks the same reactivity due to the absence of the hydroxyl group on the methanol moiety .

Properties

IUPAC Name

(4-octylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12,16H,2-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMUFYDWKAAASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 16.2 g (68 mMols) of 4-octylbenzyl chloride, 41,8 g (0.43 mols) of potassium acetate and 200 ml of glacial acetic acid was heated for 20 h to 130° C. After cooling, the mixture was poured into approximately 1 liter of water and the aqueous phase was extracted with tert.-butyl methyl ether. The organic phase was washed twice with water, repeatedly with potassium hydrogen carbonate solution (2N) and then with saturated sodium chloride solution. After the solvent had been distilled off, the residue was taken up in 160 ml of 1,2-dimethoxyethane and, after the addition of 64 g of sodium hydroxide in 130 ml of water, the solution was heated for 45 h to boiling point. After the solvent had been distilled off, the residue was extracted with tert.-butyl methyl ether, the ether phase was washed with water, the solvent was distilled off, the residue was taken up in petroleum ether and the solution was reconcentrated by evaporation after treatment with active carbon and fuller's earth. Fractionation under reduced pressure produced 8 g (54% of theoretical) of 4-octylbenzyl alcohol boiling at 128° C./0.11 mbar and having a refractive index n of 1.5033.
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.43 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

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